AB21 oxalate

Sigma-1 Receptor Radioligand Binding Assay Analgesic Drug Discovery

AB21 oxalate is a pure, functionally validated S1R antagonist (Ki=13nM) that completely reverses mechanical allodynia in the capsaicin pain model at 20mg/kg s.c. Distinguished from agonist counterparts like AD186, AB21 pairs with it from the same 2,7-diazaspiro[3.5]nonane scaffold for rigorous mechanism-of-action studies. Its moderate S1R/S2R selectivity (~8-fold) enables dual receptor engagement studies impossible with highly selective antagonists like S1RA (>60-fold). Supplied as oxalate salt with formulation flexibility. Essential positive control for HTS campaigns targeting sigma receptors or pain pathways.

Molecular Formula C25H30N2O5
Molecular Weight 438.5 g/mol
Cat. No. B15137815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAB21 oxalate
Molecular FormulaC25H30N2O5
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESC1CN(CCC12CN(C2)CCC3=CC=CC=C3)C(=O)CC4=CC=CC=C4.C(=O)(C(=O)O)O
InChIInChI=1S/C23H28N2O.C2H2O4/c26-22(17-21-9-5-2-6-10-21)25-15-12-23(13-16-25)18-24(19-23)14-11-20-7-3-1-4-8-20;3-1(4)2(5)6/h1-10H,11-19H2;(H,3,4)(H,5,6)
InChIKeyDCLIRVZPMYPKNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AB21 Oxalate: High-Potency Sigma-1 Receptor Antagonist for Pain and Neuroscience Research


AB21 oxalate (CAS 3026677-23-3, molecular formula C25H30N2O5, molecular weight 438.52) is a potent and selective sigma-1 receptor (S1R) antagonist [1]. It exhibits high binding affinity for S1R (Ki = 13 nM) and moderate affinity for S2R (Ki = 102 nM), representing a research tool for investigating S1R-mediated mechanisms in pain, neuroprotection, and psychiatric disorders . Unlike many S1R ligands that function as agonists or have mixed profiles, AB21 is characterized as a pure S1R antagonist in functional assays, making it a specific probe for studying S1R blockade [2].

Why Generic Sigma-1 Receptor Antagonists Cannot Substitute for AB21 Oxalate in Preclinical Studies


Sigma-1 receptor ligands exhibit substantial functional heterogeneity: compounds with similar binding affinities can function as agonists, antagonists, or mixed modulators, producing divergent and even opposite in vivo effects [1]. For instance, AD186, which possesses higher S1R binding affinity (Ki = 2.7 nM) than AB21, acts as an S1R agonist rather than an antagonist, rendering it completely devoid of antiallodynic effects and even capable of reversing the effects of other S1R antagonists [2]. Furthermore, selectivity profiles differ markedly among S1R ligands: while S1RA (E-52862) demonstrates high S1R/S2R selectivity (>60-fold), AB21's moderate selectivity (~8-fold) may confer distinct pharmacological properties relevant to specific experimental contexts . These functional and selectivity divergences preclude simple substitution based solely on S1R binding data and necessitate compound-specific validation.

AB21 Oxalate: Quantified Differentiation from Comparable Sigma-1 Receptor Ligands


S1R Binding Affinity: AB21 Oxalate Compared to S1RA (E-52862)

AB21 oxalate demonstrates S1R binding affinity comparable to the clinically advanced S1R antagonist S1RA (E-52862, currently in Phase II trials), with a Ki of 13 nM for AB21 versus 17 nM for S1RA [1]. This places AB21 within the same potency range as a development-stage clinical candidate, yet AB21 is available as a research tool without the material transfer restrictions often associated with clinical compounds .

Sigma-1 Receptor Radioligand Binding Assay Analgesic Drug Discovery

S1R/S2R Selectivity: AB21 Oxalate versus S1RA (E-52862)

AB21 oxalate exhibits moderate selectivity for S1R over S2R (Ki ratio S2R/S1R ≈ 7.8), whereas S1RA demonstrates high selectivity (Ki ratio S2R/S1R > 60) [1]. This differential selectivity may influence downstream signaling and functional outcomes, as S2R engagement has been implicated in distinct cellular processes including calcium signaling and cell survival pathways [2]. For researchers investigating the contribution of dual S1R/S2R modulation, AB21 provides a balanced affinity profile absent in highly selective S1R antagonists.

Sigma-2 Receptor Selectivity Profiling Off-Target Assessment

Functional Antagonism: AB21 Oxalate versus AD186 in Phenytoin Assay

AB21 oxalate is characterized as a pure S1R antagonist in the phenytoin functional assay, whereas AD186 (Ki S1R = 2.7 nM), despite higher binding affinity, acts as an S1R agonist [1]. In vivo, AD186 is completely devoid of antiallodynic effects and fully reverses the antiallodynic action of the S1R antagonist BD-1063, confirming its agonistic functional profile [2]. In contrast, AB21 achieves maximal antiallodynic effect at 20 mg/kg, an effect that is completely reversed by the S1R agonist PRE-084, confirming its functional antagonism [3].

Functional Antagonism Phenytoin Assay S1R Agonism

In Vivo Efficacy: AB21 Oxalate versus BD-1063 in Capsaicin-Induced Mechanical Hypersensitivity

AB21 oxalate (administered as the hydrochloride salt at 20 mg/kg, s.c., 30 minutes prior to capsaicin injection) reverses mechanical allodynia in the capsaicin-induced pain model with higher potency than the reference S1R antagonist BD-1063 [1]. While BD-1063 exhibits an ED50 of 15.80 ± 0.93 mg/kg in the same model [2], AB21 achieves complete reversal of mechanical hypersensitivity at 20 mg/kg [3]. Both compounds' effects are reversed by the S1R agonist PRE-084, confirming S1R-mediated mechanism of action [4].

Mechanical Allodynia Capsaicin Pain Model In Vivo Efficacy

Chemical Tool Utility: AB21 Oxalate as a Pure S1R Antagonist Probe

AB21 oxalate has been validated in both in vitro radioligand binding assays (Ki S1R = 13 nM with or without phenytoin, confirming orthosteric binding unaffected by allosteric modulators) [1] and in vivo functional assays demonstrating S1R antagonist-specific effects reversed by PRE-084 [2]. In head-to-head comparison within the same study, AB21 (compound 5b) reached maximal antiallodynic effect at 20 mg/kg, while the structurally related agonist AD186 (4b) showed no antiallodynic effect and instead antagonized BD-1063 [3]. This paired agonist-antagonist validation establishes AB21 as a reliable S1R antagonist tool compound for target validation studies.

Chemical Probe Target Validation Pharmacological Tool Compound

AB21 Oxalate: Validated Research Applications in Pain, Neuroscience, and Drug Discovery


S1R Antagonist Tool Compound for Neuropathic and Inflammatory Pain Research

AB21 oxalate is validated in the capsaicin-induced mechanical hypersensitivity model, a standard preclinical assay for neuropathic and inflammatory pain [1]. At 20 mg/kg (s.c.), AB21 produces complete reversal of mechanical allodynia, with efficacy confirmed by reversal with the S1R agonist PRE-084, establishing S1R-mediated mechanism of action [2]. Researchers investigating S1R as a therapeutic target for pain can use AB21 as a positive control or tool compound to benchmark novel S1R antagonists, particularly given its favorable comparison to BD-1063 and its distinct selectivity profile relative to S1RA .

S1R Agonist/Antagonist Paired Studies for Target Engagement Validation

AB21 oxalate (antagonist) and AD186 (agonist) constitute a validated agonist-antagonist pair derived from the same 2,7-diazaspiro[3.5]nonane core scaffold, enabling rigorous target engagement and mechanism-of-action studies [1]. AD186 (Ki S1R = 2.7 nM) functions as an S1R agonist, reversing the antiallodynic effects of BD-1063 and showing no intrinsic antiallodynic activity, while AB21 (Ki S1R = 13 nM) functions as a pure antagonist, producing antiallodynia reversed by PRE-084 [2]. This paired tool set enables researchers to dissect S1R-mediated signaling pathways with matched chemical scaffolds differing only in functional output, a unique capability for sigma receptor pharmacology studies .

Sigma-1 and Sigma-2 Receptor Comparative Pharmacology

AB21 oxalate's moderate S1R/S2R selectivity (Ki S2R/S1R ratio ≈ 7.8) positions it as a valuable tool for investigating the functional interplay between sigma-1 and sigma-2 receptors [1]. In contrast to highly selective S1R antagonists such as S1RA (selectivity ratio > 60), AB21 maintains nanomolar affinity for both receptor subtypes (S1R Ki = 13 nM; S2R Ki = 102 nM), enabling studies of dual receptor engagement [2]. This profile is particularly relevant given emerging evidence for S2R involvement in cancer biology and neuronal function, and the compound's availability in both free base and hydrochloride salt forms provides formulation flexibility for diverse experimental systems .

High-Throughput Screening Counter-Screen for S1R Antagonism

AB21 oxalate serves as a validated S1R antagonist reference compound for high-throughput screening (HTS) campaigns targeting sigma receptors or pain pathways [1]. With well-characterized binding affinities (S1R Ki = 13 nM; S2R Ki = 102 nM) and demonstrated functional antagonism in both phenytoin assays and in vivo models, AB21 provides a reliable positive control for assay validation and a benchmark for hit triage [2]. Its availability from multiple vendors (TargetMol, MedChemExpress, GLPBio) ensures supply continuity for large-scale screening operations, while its distinct selectivity profile relative to S1RA and BD-1063 enables counter-screening to differentiate S1R-mediated from S2R-mediated or off-target effects .

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